3-O-Methyldopamine hydrochloride

Catalog No.
S644772
CAS No.
1477-68-5
M.F
C9H14ClNO2
M. Wt
203.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-O-Methyldopamine hydrochloride

CAS Number

1477-68-5

Product Name

3-O-Methyldopamine hydrochloride

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H

InChI Key

AWRIOTVUTPLWLF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CCN)O.Cl

Solubility

30.6 [ug/mL]

Synonyms

4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride; 4-(2-Aminoethyl)guaiacol Hydrochloride; 2-Methoxytyramine Hydrochloride; 3-Methoxy-4-hydroxy-phenethylamine Hydrochloride; 3-O-Methyldopamine Hydrochloride; 4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride; 4-

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl

3-O-Methyldopamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO₂. It is a derivative of dopamine, specifically formed by the methylation of the hydroxyl group at the 3-position of the catecholamine structure. This compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological and chemical applications. Its significance lies in its role as a neurotransmitter and its potential implications in pharmacological research.

As mentioned before, 3-OMD is an inactive metabolite of dopamine. However, studies suggest it can activate TAAR1, a G protein-coupled receptor present in various brain regions []. TAAR1 activation might influence neurotransmission and other neurological functions, but the exact mechanisms are still under investigation [].

Synthesis and Characterization:

3-O-Methyldopamine hydrochloride (also known as 3-methoxytyramine hydrochloride) is a chemical compound synthesized in research settings to study its properties and potential applications. The synthesis process typically involves the methylation of dopamine using various methods, such as treatment with methylating agents or enzymatic reactions [].

Pharmacological Investigations:

While initially considered an inactive metabolite of dopamine, recent research suggests 3-O-methyldopamine hydrochloride might have some pharmacological activity. Studies have investigated its potential effects on various targets, including:

  • Trace Amine-Associated Receptor 1 (TAAR1): 3-O-methyldopamine hydrochloride has been shown to act as an agonist of TAAR1, a G protein-coupled receptor present in various tissues, including the brain []. This suggests a potential role in regulating various physiological processes mediated by TAAR1, although further research is needed to understand its specific function.
  • Dopamine Systems: 3-O-methyldopamine hydrochloride's structural similarity to dopamine has led to investigations into its potential interaction with dopamine transporters and receptors. However, the current understanding suggests it has minimal or no direct effect on these targets [].

Use in Scientific Models:

-O-methyldopamine hydrochloride can be used as a research tool in various in vitro and in vivo models to study specific research questions. These models might include:

  • Cell culture studies: Investigating the effects of 3-O-methyldopamine hydrochloride on specific cell types, such as neurons, to understand its potential impact on cellular signaling pathways.
  • Animal models: Studying the effects of 3-O-methyldopamine hydrochloride on behavior, physiology, or specific disease models in animals.

Importance and Future Directions:

Research on 3-O-methyldopamine hydrochloride is still ongoing, and its full potential and applications remain under investigation. Continued research is needed to:

  • Further elucidate its pharmacological effects: This includes understanding its specific interactions with various targets and its potential impact on different physiological processes.
  • Explore its potential therapeutic applications: Based on its pharmacological profile, future studies could investigate its potential use in treating various conditions, but this requires extensive preclinical and clinical research.

The primary reaction involving 3-O-Methyldopamine hydrochloride is its formation from dopamine through the action of catechol-O-methyl transferase, which transfers a methyl group to the hydroxyl group at the 3-position. This process can be represented as follows:

  • Formation:
    Dopamine+S adenosylmethionineCOMT3 O Methyldopamine+S adenosylhomocysteine\text{Dopamine}+\text{S adenosylmethionine}\xrightarrow{\text{COMT}}\text{3 O Methyldopamine}+\text{S adenosylhomocysteine}
  • Degradation:
    3-O-Methyldopamine can be further metabolized by monoamine oxidase, leading to various metabolites including homovanillic acid.

These reactions highlight the compound's metabolic pathways and its interaction with enzymes involved in neurotransmitter regulation.

3-O-Methyldopamine hydrochloride exhibits biological activity primarily as a trace amine in humans. It acts as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in modulating neurotransmission and may influence mood and behavior. Research indicates that it plays a role in dopaminergic signaling, potentially affecting conditions such as depression and schizophrenia due to its interactions with dopamine pathways .

The synthesis of 3-O-Methyldopamine hydrochloride can be achieved through several methods, including:

  • Methylation of Dopamine:
    • Dopamine can be treated with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base to yield 3-O-Methyldopamine.
  • Using Precursor Compounds:
    • A more specific method involves starting from 2-methoxy-4-(2-nitroethyl)phenol, which undergoes reduction and methylation under controlled conditions .

These methods allow for varying yields and purity levels, which are critical for research applications.

3-O-Methyldopamine hydrochloride has several applications in both research and clinical settings:

  • Pharmacological Research: Investigated for its role in neuropharmacology, particularly in understanding the mechanisms of action of trace amines.
  • Neuroscience Studies: Used to study dopaminergic signaling pathways and their implications in neuropsychiatric disorders.
  • Potential Therapeutics: Ongoing research explores its potential therapeutic effects on mood disorders and other neurological conditions.

Interaction studies involving 3-O-Methyldopamine hydrochloride focus on its binding affinity to various receptors, particularly TAAR1. These studies help elucidate its role in neurotransmission and its potential effects on mood regulation. The compound's interactions with other neurotransmitters, such as serotonin and norepinephrine, are also under investigation to understand its broader implications in mental health .

Several compounds share structural similarities with 3-O-Methyldopamine hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Characteristics
DopamineDirect precursorPrimary neurotransmitter involved in reward
3-MethoxytyramineMethylated formOccurs naturally; potential physiological roles
MethoxytyramineRelated structureDifferent methylation pattern; less studied
NorepinephrineCatecholamine familyKey role in stress response; different receptor interactions

The uniqueness of 3-O-Methyldopamine hydrochloride lies in its specific methylation pattern at the 3-position, which influences its receptor binding profile and biological activity compared to these similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Off-White to Light Brown Solid

Melting Point

213-222°C

UNII

95HIL684P5

Related CAS

554-52-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1477-68-5

Wikipedia

3-O-methyldopamine hydrochloride

Dates

Modify: 2023-08-15

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